5-Methylpyrazine-2-carboximidamide
Overview
Description
5-Methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carboximidamide typically begins with 5-methylpyrazine-2-carboxylic acid. The acid is first converted to its methyl ester, which is then treated with hydrazine hydrate to form the corresponding carbohydrazide. This carbohydrazide is subsequently reacted with various substituted aromatic carbonyl compounds to yield the desired hydrazones .
Industrial Production Methods: Industrial production of this compound involves the oxidation of 2,5-dimethylpyrazine in the presence of catalysts such as cobalt acetate and manganese acetate, with potassium bromide as a cocatalyst. The reaction is carried out in an acetic acid solvent at temperatures ranging from 90 to 110 degrees Celsius .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylpyrazine-2-carboxylic acid.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-Methylpyrazine-2-carboxylic acid.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
5-Methylpyrazine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is primarily due to the presence of the carboximidamide group, which interacts with the active sites of enzymes .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but different functional groups.
5-Methylpyrazine-2-carboxamide: Another derivative of pyrazine with a carboxamide group instead of a carboximidamide group.
Uniqueness: 5-Methylpyrazine-2-carboximidamide is unique due to its specific functional group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methylpyrazine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABMWLCUGMXHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375000 | |
Record name | 5-methylpyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725234-33-3 | |
Record name | 5-methylpyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 725234-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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